N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Catalog No.
S824106
CAS No.
1156283-58-7
M.F
C11H21N3
M. Wt
195.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N...

CAS Number

1156283-58-7

Product Name

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine

Molecular Formula

C11H21N3

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3

InChI Key

GXNCLALLNYAZSB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C
  • Chemical Database Resources: Searches of scientific databases like PubChem [] and chemical supplier websites haven't revealed any documented research applications for this specific molecule.
  • Pyrazole Scaffold: The presence of the 1H-pyrazole ring system suggests possible exploration as an analogue to other pyrazole-based molecules with known biological activities. Pyrazoles are a well-studied class of heterocycles used in medicinal chemistry due to their diverse range of properties.

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups. The molecular formula for this compound is C11H21N3\text{C}_{11}\text{H}_{21}\text{N}_{3}, and its molecular weight is approximately 195.31 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Flammability: Many organic amines are flammable liquids or solids [].
  • Toxicity: Organic amines can be toxic upon inhalation, ingestion, or skin contact [].
  • Corrosivity: Depending on the specific amine, they may be corrosive to skin and eyes [].

The chemical reactivity of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine can be explored through various synthetic pathways. For instance, it can be synthesized from 1-ethyl-3,5-dimethylpyrazole through alkylation reactions involving isopropylamine or other amines . The compound may also participate in nucleophilic substitution reactions due to the presence of the amine functional group, making it a versatile intermediate in organic synthesis.

Synthesis of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically involves several steps:

  • Preparation of 1-Ethyl-3,5-dimethylpyrazole: This can be achieved through the condensation of appropriate aldehydes with hydrazine derivatives.
  • Alkylation Reaction: The prepared pyrazole can then undergo an alkylation reaction with formaldehyde followed by reaction with isopropylamine to yield the final product.
  • Purification: The product may require purification techniques such as recrystallization or chromatography to isolate it from unreacted starting materials and by-products .

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It can act as a building block in organic synthesis and coordination chemistry involving metal complexes .

Interaction studies involving N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine could focus on its binding affinity with biological targets such as enzymes or receptors. Investigations into its interaction with metal ions could also reveal its potential as a ligand in coordination complexes .

Several compounds share structural similarities with N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine. Here are a few notable examples:

Compound NameStructureUnique Features
1-Ethyl-3-methylpyrazoleContains one ethyl and one methyl group on the pyrazole ringSimpler structure; fewer substituents
3,5-DimethylpyrazoleLacks the ethyl substitution on the nitrogenMore basic structure; often used as a reagent
N,N-DiethylaminoethanolContains an ethanol moiety instead of a pyrazole ringDifferent functional group; used in different applications

These compounds illustrate the diversity within the pyrazole family while highlighting the unique structural aspects of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine that may contribute to its distinct biological activities and synthetic utility.

XLogP3

1.5

Dates

Modify: 2023-08-16

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